molecular formula C6H3ClIN3 B578728 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine CAS No. 1260672-72-7

6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B578728
CAS No.: 1260672-72-7
M. Wt: 279.465
InChI Key: METUREDHGCAEJK-UHFFFAOYSA-N
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Description

6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by the presence of both chlorine and iodine substituents on the pyrazolo[4,3-c]pyridine core. It has a molecular formula of C6H3ClIN3 and a molecular weight of 279.47 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine typically involves multiple steps. One common method includes the following steps :

    Diazotization and Iodination: The starting material undergoes diazotization followed by iodination at the C3 position of the pyrazole ring.

    Chlorination: The N-oxide product of the iodinated compound is then chlorinated at the C6 position.

    Deprotection: Finally, any protecting groups are removed to yield the desired this compound.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Types of Reactions

6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is not fully understood. it is believed to exert its effects through interactions with specific molecular targets, such as protein kinases. These interactions can modulate signaling pathways involved in cell proliferation, differentiation, and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of both chlorine and iodine substituents, which provide distinct reactivity and potential for functionalization. This makes it a valuable intermediate in the synthesis of complex molecules with diverse biological activities .

Properties

IUPAC Name

6-chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClIN3/c7-5-1-4-3(2-9-5)6(8)11-10-4/h1-2H,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

METUREDHGCAEJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC2=C(NN=C21)I)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClIN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40743383
Record name 6-Chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.46 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260672-72-7
Record name 6-Chloro-3-iodo-2H-pyrazolo[4,3-c]pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40743383
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-chloro-3-iodo-1H-pyrazolo[4,3-c]pyridine
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